molecular formula C8H15NOS B14300032 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL CAS No. 112605-15-9

4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL

Cat. No.: B14300032
CAS No.: 112605-15-9
M. Wt: 173.28 g/mol
InChI Key: IVOBUCNCNNQVGK-UHFFFAOYSA-N
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Description

4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a sulfanyl group, and an alkynyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL can be achieved through a multi-step process. One common method involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This reaction forms the core structure, which is then modified to introduce the dimethylamino and sulfanyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkynyl group to alkenyl or alkyl groups.

    Substitution: The dimethylamino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfanyl groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

112605-15-9

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

4-[(dimethylamino)methylsulfanyl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C8H15NOS/c1-8(2,10)5-6-11-7-9(3)4/h10H,7H2,1-4H3

InChI Key

IVOBUCNCNNQVGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CSCN(C)C)O

Origin of Product

United States

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